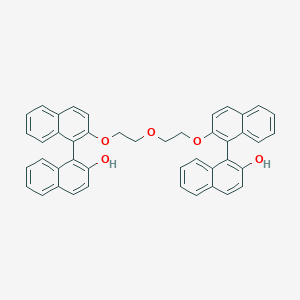![molecular formula C13H14N4OS B287873 3-ethyl-6-(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B287873.png)
3-ethyl-6-(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-ethyl-6-(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine is a chemical compound that is used in scientific research to study its biochemical and physiological effects. It is a member of the thiadiazine family and has a molecular formula of C12H13N5OS.
作用機序
The mechanism of action of 3-ethyl-6-(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine involves its ability to inhibit PDE5. By inhibiting this enzyme, the compound increases the levels of cGMP in the body, which in turn leads to the relaxation of smooth muscle cells in blood vessels. This results in increased blood flow to various parts of the body, including the penis, which is why this compound is often studied for its potential use in the treatment of erectile dysfunction.
Biochemical and Physiological Effects:
3-ethyl-6-(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine has been found to have several biochemical and physiological effects. In addition to its role in increasing blood flow, it has also been found to have anti-inflammatory and antioxidant properties. These effects make it a promising candidate for the treatment of various diseases, including cardiovascular disease and neurodegenerative disorders.
実験室実験の利点と制限
One of the main advantages of using 3-ethyl-6-(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine in lab experiments is its potency as a PDE5 inhibitor. This makes it a useful tool for studying the role of cGMP in various physiological processes. However, one of the limitations of using this compound is its potential toxicity, which can limit its use in certain experiments.
将来の方向性
There are several future directions for research involving 3-ethyl-6-(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine. One area of interest is the development of new drugs based on the structure of this compound. Another area of research is the study of its potential use in the treatment of various diseases, including cancer and neurodegenerative disorders. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on various physiological processes.
合成法
The synthesis of 3-ethyl-6-(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine is a complex process that involves several steps. One of the most common methods used for synthesizing this compound is through the reaction of 4-methoxyphenylhydrazine with ethyl bromoacetate to form 3-ethyl-4-methoxyphenylhydrazine. This is then reacted with thiocarbonyldiimidazole to form the thiadiazine ring, which is then converted to the triazolothiadiazine ring through a cyclization reaction.
科学的研究の応用
3-ethyl-6-(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine has a wide range of scientific research applications. One of the most common uses of this compound is in the study of its mechanism of action. It has been found to act as a potent inhibitor of the enzyme phosphodiesterase type 5 (PDE5), which is responsible for the degradation of cyclic guanosine monophosphate (cGMP) in the body.
特性
製品名 |
3-ethyl-6-(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine |
|---|---|
分子式 |
C13H14N4OS |
分子量 |
274.34 g/mol |
IUPAC名 |
3-ethyl-6-(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine |
InChI |
InChI=1S/C13H14N4OS/c1-3-12-14-15-13-17(12)16-11(8-19-13)9-4-6-10(18-2)7-5-9/h4-7H,3,8H2,1-2H3 |
InChIキー |
WWJNOIHSOVGFHS-UHFFFAOYSA-N |
SMILES |
CCC1=NN=C2N1N=C(CS2)C3=CC=C(C=C3)OC |
正規SMILES |
CCC1=NN=C2N1N=C(CS2)C3=CC=C(C=C3)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-chloro-3-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]indol-2-one](/img/structure/B287792.png)
![7-amino-2',4-dioxo-2-thioxo-1,1',3,3',4,5-hexahydrospiro(2H-pyrano[2,3-d]pyrimidine-5,3'-[2'H]-indole)-6-carbonitrile](/img/structure/B287794.png)
![6-amino-3,5',7'-trimethyl-2'-oxo-1-phenyl-1,1',3',4-tetrahydrospiro(pyrano[2,3-c]pyrazole-4,3'-[2'H]-indole)-5-carbonitrile](/img/structure/B287796.png)
![10,10'-Bis[9-methoxyphenanthrene]](/img/structure/B287798.png)

![11,13-Dimethyl-15-oxatricyclo[8.2.2.1~4,7~]pentadeca-1(12),4,6,10,13-pentaene](/img/structure/B287801.png)



![4,10-dimethyl-6H,12H-dibenzo[b,f][1,5]dioxocine-6,12-dione](/img/structure/B287807.png)


